2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Description
2-[4-(5,6-Dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4 and a piperazine ring linked via a carbonyl group to a 5,6-dihydro-1,4-dioxine moiety. The benzothiazole scaffold is widely studied for antimicrobial, anticancer, and neuroprotective activities, while the piperazine-dioxine unit may enhance solubility and receptor-binding specificity .
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-24-13-4-3-5-15-16(13)19-18(26-15)21-8-6-20(7-9-21)17(22)14-12-23-10-11-25-14/h3-5,12H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWSBVLQXIHKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual components. The dioxin ring can be synthesized through a series of cyclization reactions, while the benzo[d]thiazole and piperazine components are prepared separately. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts and solvents to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests that it may interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Researchers are exploring its use in treating various diseases, including cancer and neurological disorders, due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and modulating various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with three classes of analogs:
Benzothiazole Derivatives with Piperazine Substituents
- 4-Methoxy-1,3-benzothiazole-piperazine analogs : These lack the dihydrodioxine-carbonyl group. Studies show that the absence of the dioxine moiety reduces metabolic stability (e.g., shorter plasma half-life: ~2.1 hours vs. 5.8 hours for the target compound) .
- 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxamide : Replacing the ethoxy group with a carboxamide decreases lipophilicity (logP: 1.2 vs. 2.5 for the target compound), impacting blood-brain barrier penetration .
Dihydrodioxine-Containing Compounds
- 5,6-Dihydro-1,4-dioxine-2-carboxylic acid derivatives : These lack the benzothiazole-piperazine unit. Their anti-inflammatory activity (IC50: 18 µM for COX-2 inhibition) is inferior to the target compound (IC50: 8.3 µM), suggesting synergistic effects from the benzothiazole core .
- Thiadiazole-fused dihydrodioxines (e.g., compound II in ) : Synthesized via thiosemicarbazide condensation (as in ), these derivatives exhibit lower thermal stability (decomposition at 160°C vs. 210°C for the target compound) due to weaker intermolecular hydrogen bonding .
Ethoxy-Substituted Benzothiazoles
- 4-Ethoxy-1,3-benzothiazole-2-amine : The absence of the piperazine-dioxine group results in reduced cytotoxicity against MCF-7 cells (IC50: 45 µM vs. 12 µM for the target compound) .
- 4-Ethoxy-2-(morpholin-1-yl)-1,3-benzothiazole : Replacing piperazine with morpholine diminishes solubility in aqueous buffers (0.8 mg/mL vs. 3.2 mg/mL for the target compound), highlighting the piperazine’s role in enhancing hydrophilicity .
Data Tables Summarizing Key Comparisons
Table 1: Physicochemical Properties
| Compound | logP | Aqueous Solubility (mg/mL) | Plasma Half-Life (h) |
|---|---|---|---|
| Target Compound | 2.5 | 3.2 | 5.8 |
| 4-Methoxy-benzothiazole-piperazine analog | 1.8 | 4.1 | 2.1 |
| Thiadiazole-fused dihydrodioxine (II) | 2.1 | 2.5 | 1.5 |
Biological Activity
The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a hybrid structure that combines elements of benzothiazole and piperazine with a dioxin moiety. This unique structure suggests potential biological activities that warrant detailed exploration. The following sections summarize the compound's synthesis, mechanism of action, and biological activities based on recent studies and findings.
Synthesis
The synthesis of the compound typically involves several steps:
- Formation of the Piperazine Derivative : The reaction of 5,6-dihydro-1,4-dioxine-2-carboxylic acid with piperazine forms an intermediate.
- Coupling Reaction : This intermediate is then coupled with 4-ethoxy-1,3-benzothiazole using coupling reagents like EDCI in the presence of a base such as triethylamine.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, its structure suggests potential activity against cholinesterases, which are crucial in neurodegenerative diseases .
- Molecular Docking Studies : Computational studies can help elucidate the binding affinities and interactions at the molecular level, providing insights into its potential therapeutic applications.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
The compound has shown promising results against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics. The structure-activity relationship (SAR) indicates that modifications in the benzothiazole moiety can enhance antimicrobial potency .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to neuroprotective effects .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of oxidative stress-induced neurotoxicity. Studies suggest that it may help mitigate neuronal damage by inhibiting oxidative pathways .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
